molecular formula C9H11N3O2 B11810281 4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B11810281
M. Wt: 193.20 g/mol
InChI Key: KXPHTXSDJSHADU-UHFFFAOYSA-N
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Description

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an allylamino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Allylamino Group: The allylamino group can be introduced via a nucleophilic substitution reaction using allylamine as the nucleophile.

    Methylation: The methyl group at the 2-position can be introduced through an alkylation reaction using a suitable methylating agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Oxidation of the allylamino group can yield oxo derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: Substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The allylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylpyrimidine-5-carboxylic acid: Similar structure but lacks the allyl group.

    2-Methylpyrimidine-5-carboxylic acid: Similar structure but lacks both the allylamino and amino groups.

    4-(Methylamino)-2-methylpyrimidine-5-carboxylic acid: Similar structure but has a methylamino group instead of an allylamino group.

Uniqueness

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allylamino group can participate in unique interactions and reactions, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-methyl-4-(prop-2-enylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h3,5H,1,4H2,2H3,(H,13,14)(H,10,11,12)

InChI Key

KXPHTXSDJSHADU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NCC=C)C(=O)O

Origin of Product

United States

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